![molecular formula C16H14N2O3 B1386861 4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid CAS No. 1171013-61-8](/img/structure/B1386861.png)
4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid
Overview
Description
“4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid” is a chemical compound with the molecular formula C16H14N2O3 . It is a versatile material used in scientific research, with its unique structure allowing for diverse applications, including drug discovery, material synthesis, and biological studies.
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 561.5±45.0 °C, and its density is predicted to be 1.391±0.06 g/cm3 .Scientific Research Applications
Antiviral Research
4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid: has shown promise in antiviral research. Studies suggest that modifications of the compound, such as replacing parts of its structure with primary or secondary amines, can significantly enhance its antiviral activity . This could lead to the development of new antiviral medications that are more effective against resistant viral strains.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylpyridines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond
Mode of Action
Compounds containing five-membered heteroaryl amines have shown substantial antiviral activity . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its structural similarity to other phenylpyridines , it may influence similar biochemical pathways.
Result of Action
Compounds containing five-membered heteroaryl amines have shown substantial antiviral activity . The specific molecular and cellular effects of this compound are subjects of ongoing research.
properties
IUPAC Name |
4-[5-(cyclopropanecarbonylamino)pyridin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(11-3-4-11)18-13-7-8-14(17-9-13)10-1-5-12(6-2-10)16(20)21/h1-2,5-9,11H,3-4H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTKZBKLESVORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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